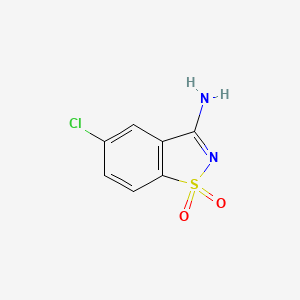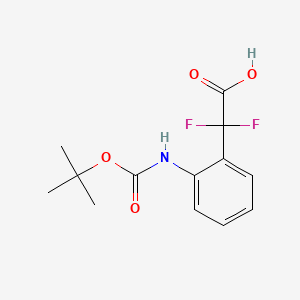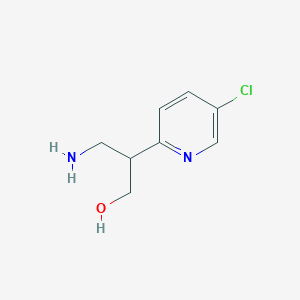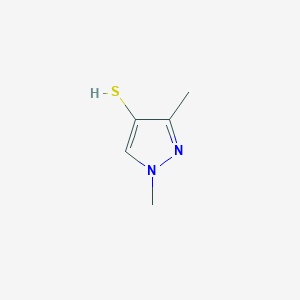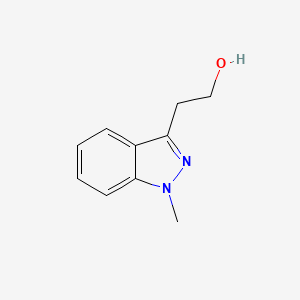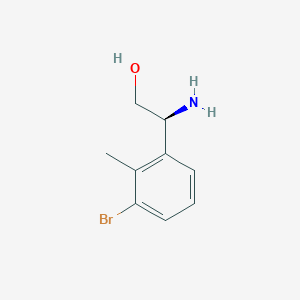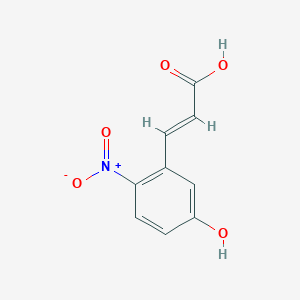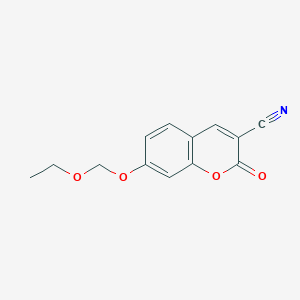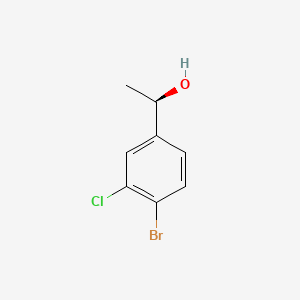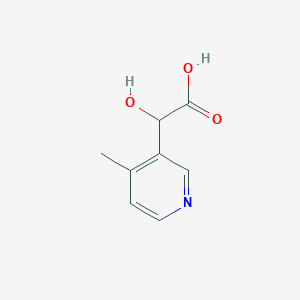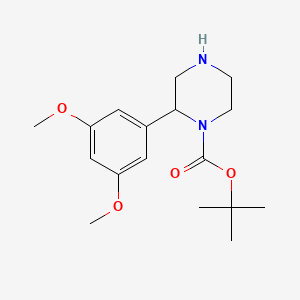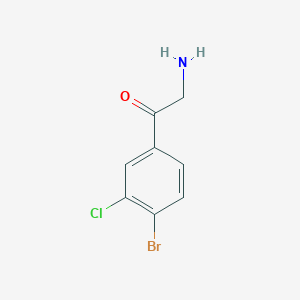
2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrClNO. This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, along with an ethanone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-chlorobenzaldehyde with ammonium acetate and acetic anhydride. The reaction is typically carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
化学反応の分析
Types of Reactions
2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines .
科学的研究の応用
2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one
- 2-Bromo-1-(4-ethylphenyl)ethan-1-one
- 2-Bromo-1-(2-chlorophenyl)ethan-1-one
Uniqueness
2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C8H7BrClNO |
|---|---|
分子量 |
248.50 g/mol |
IUPAC名 |
2-amino-1-(4-bromo-3-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H,4,11H2 |
InChIキー |
QEXRRNJJOFGNFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CN)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




